molecular formula C6H11O9P · NH4 B587110 d-Myo-inositol 4-monophosphate ammonium salt CAS No. 142760-33-6

d-Myo-inositol 4-monophosphate ammonium salt

Cat. No.: B587110
CAS No.: 142760-33-6
M. Wt: 277.2
InChI Key: REMBBOONLXQKLK-FULNNGFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Myo-inositol 4-monophosphate ammonium salt: is a chemical compound with the molecular formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes .

Scientific Research Applications

Chemistry: : In chemistry, d-Myo-inositol 4-monophosphate ammonium salt is used as a precursor for synthesizing other inositol phosphates and derivatives. It is also used in studying phosphorylation mechanisms and pathways .

Biology: : In biological research, this compound is crucial for studying cellular signaling pathways, particularly those involving inositol phosphates. It helps in understanding the role of inositol phosphates in cellular processes like cell growth, differentiation, and apoptosis .

Medicine: : In medical research, this compound is used to study diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. It also aids in the development of therapeutic agents targeting these pathways .

Industry: : Although its industrial applications are limited, this compound is used in the production of biochemical reagents and kits for research purposes .

Safety and Hazards

The safety information for D-myo-Inositol-4-phosphate (ammonium salt) indicates that it should be stored at -20°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of d-Myo-inositol 4-monophosphate ammonium salt typically involves the phosphorylation of myo-inositol. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses inositol kinases, while chemical phosphorylation may involve the use of phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: : Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized chemical phosphorylation processes, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : d-Myo-inositol 4-monophosphate ammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed: : Major products from these reactions include various inositol phosphates and their derivatives, which are used in further biochemical studies .

Comparison with Similar Compounds

Properties

IUPAC Name

azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMBBOONLXQKLK-GEXMZCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Myo-inositol 4-monophosphate ammonium salt
Reactant of Route 2
d-Myo-inositol 4-monophosphate ammonium salt
Reactant of Route 3
d-Myo-inositol 4-monophosphate ammonium salt
Reactant of Route 4
d-Myo-inositol 4-monophosphate ammonium salt
Reactant of Route 5
d-Myo-inositol 4-monophosphate ammonium salt
Reactant of Route 6
d-Myo-inositol 4-monophosphate ammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.